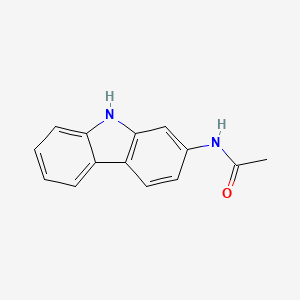![molecular formula C24H40SiZr B13753120 Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is a complex organometallic compound It is characterized by its unique structure, which includes zirconium coordinated with dimethylsilylene and cyclopentadienylidene ligands
准备方法
The synthesis of Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) typically involves the reaction of zirconium tetrachloride with the corresponding cyclopentadienylidene ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can yield lower oxidation state zirconium compounds.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienylidene ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems.
Medicine: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of small molecules or the stabilization of reactive intermediates.
相似化合物的比较
Similar compounds include other zirconium-based organometallics, such as:
- Bis(cyclopentadienyl)zirconium dichloride
- Zirconocene dichloride
- Zirconium tetrachloride Compared to these compounds, Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics.
属性
分子式 |
C24H40SiZr |
|---|---|
分子量 |
447.9 g/mol |
InChI |
InChI=1S/C22H34Si.2CH3.Zr/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8;;;/h11-14H,1-10H3;2*1H3;/q;2*-1;+2 |
InChI 键 |
ZNFBNXSIDSPPBH-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C[C]1[CH][C]([CH][C]1[Si](C)(C)[C]2[CH][C]([CH][C]2C)C(C)(C)C)C(C)(C)C.[Zr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



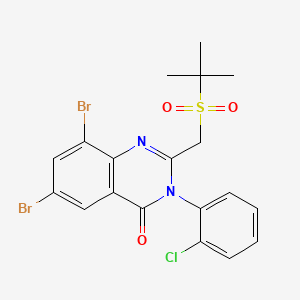
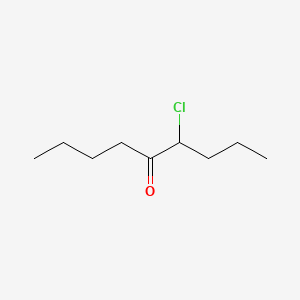

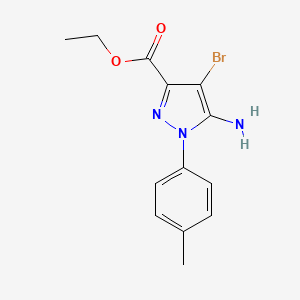
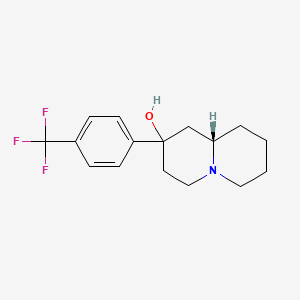
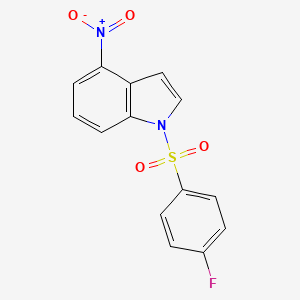
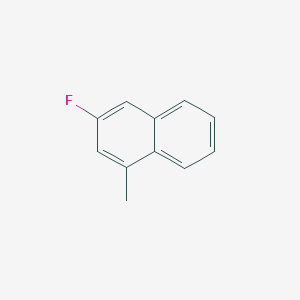
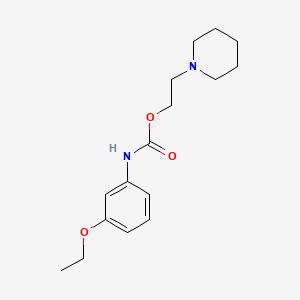
![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)


